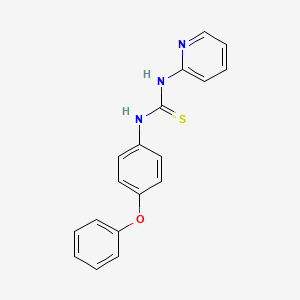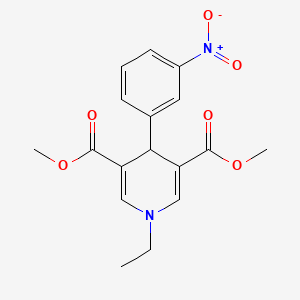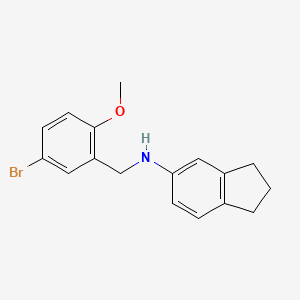
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA is a small molecule that belongs to the class of indenylamines, which have been shown to exhibit a range of biological activities.
作用机制
The exact mechanism of action of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood. However, studies have suggested that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine exerts its neuroprotective and anti-cancer effects through multiple pathways. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to have a range of biochemical and physiological effects. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
实验室实验的优点和局限性
One advantage of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its small size, which allows for easy penetration into cells and tissues. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its potential toxicity. Studies have shown that high doses of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can cause cytotoxicity and apoptosis in normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in in vivo experiments.
未来方向
There are several future directions for research on (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanisms underlying (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine's anti-cancer effects and to determine its efficacy in animal models of cancer. In addition, studies are needed to investigate the potential side effects and toxicity of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in humans.
合成方法
The synthesis of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ol, which is then converted to the amine derivative using an amine source such as ammonium chloride and a reducing agent such as sodium borohydride. The final product, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, is obtained after purification using column chromatography.
科学研究应用
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential as an anti-cancer agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-metastatic effects, making it a potential candidate for the treatment of metastatic cancers.
属性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-6-15(18)9-14(17)11-19-16-7-5-12-3-2-4-13(12)10-16/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDKYFYIGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

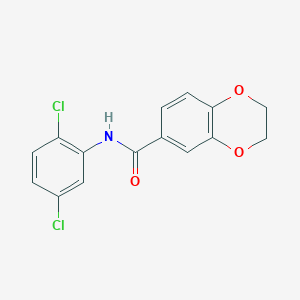
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

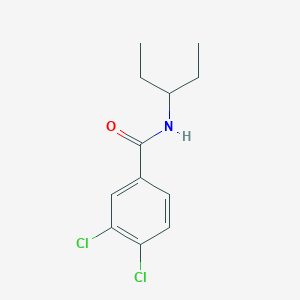

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)
